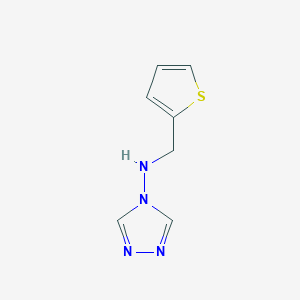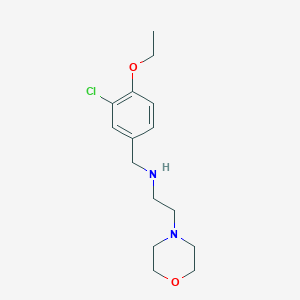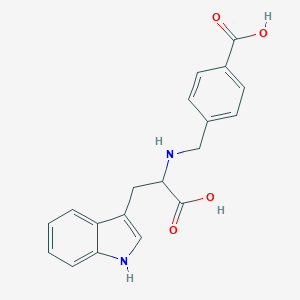
N-(2-Thienylmethyl)-4H-1,2,4-triazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Thienylmethyl)-4H-1,2,4-triazol-4-amine, also known as TMT, is a compound that has been extensively studied for its potential use in scientific research. TMT is a triazole derivative that has shown promise in a variety of applications, including neuroscience and cancer research. In
Scientific Research Applications
N-(2-Thienylmethyl)-4H-1,2,4-triazol-4-amine has been used in a variety of scientific research applications, including neuroscience and cancer research. In neuroscience, N-(2-Thienylmethyl)-4H-1,2,4-triazol-4-amine has been shown to selectively destroy dopaminergic neurons in the olfactory bulb, resulting in a loss of olfactory function. This has led to its use as a model for Parkinson's disease. In cancer research, N-(2-Thienylmethyl)-4H-1,2,4-triazol-4-amine has been shown to inhibit the growth of certain cancer cell lines, making it a potential candidate for chemotherapy.
Mechanism of Action
The mechanism of action of N-(2-Thienylmethyl)-4H-1,2,4-triazol-4-amine is not fully understood, but it is thought to involve the formation of reactive intermediates that can cause oxidative stress and damage to cells. N-(2-Thienylmethyl)-4H-1,2,4-triazol-4-amine has been shown to induce the production of reactive oxygen species, which can lead to cell death. It has also been shown to inhibit the activity of certain enzymes, such as catalase and superoxide dismutase, which are involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
N-(2-Thienylmethyl)-4H-1,2,4-triazol-4-amine has been shown to have a variety of biochemical and physiological effects. In addition to its effects on dopaminergic neurons and cancer cells, N-(2-Thienylmethyl)-4H-1,2,4-triazol-4-amine has been shown to alter the levels of certain neurotransmitters, such as serotonin and norepinephrine. It has also been shown to induce oxidative stress and inflammation in various tissues.
Advantages and Limitations for Lab Experiments
The advantages of using N-(2-Thienylmethyl)-4H-1,2,4-triazol-4-amine in lab experiments include its selectivity for dopaminergic neurons and its potential use in cancer research. However, N-(2-Thienylmethyl)-4H-1,2,4-triazol-4-amine is a toxic compound that requires careful handling and disposal. It can also be difficult to obtain in large quantities, which can limit its use in certain experiments.
Future Directions
There are several potential future directions for research involving N-(2-Thienylmethyl)-4H-1,2,4-triazol-4-amine. One area of interest is the development of N-(2-Thienylmethyl)-4H-1,2,4-triazol-4-amine analogs that have improved selectivity and reduced toxicity. Another area of interest is the use of N-(2-Thienylmethyl)-4H-1,2,4-triazol-4-amine as a tool for studying the role of oxidative stress in various diseases. Additionally, N-(2-Thienylmethyl)-4H-1,2,4-triazol-4-amine may have potential as a therapeutic agent for certain conditions, such as Parkinson's disease and cancer.
In conclusion, N-(2-Thienylmethyl)-4H-1,2,4-triazol-4-amine is a compound that has shown promise in a variety of scientific research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of N-(2-Thienylmethyl)-4H-1,2,4-triazol-4-amine in scientific research and its potential as a therapeutic agent.
Synthesis Methods
The synthesis of N-(2-Thienylmethyl)-4H-1,2,4-triazol-4-amine involves the reaction of 2-chloromethylthiophene with sodium azide, followed by reduction with sodium borohydride. This results in the formation of N-(2-Thienylmethyl)-4H-1,2,4-triazol-4-amine as a white crystalline solid. The yield of N-(2-Thienylmethyl)-4H-1,2,4-triazol-4-amine can be improved by using different solvents and reaction conditions.
properties
Molecular Formula |
C7H8N4S |
|---|---|
Molecular Weight |
180.23 g/mol |
IUPAC Name |
N-(thiophen-2-ylmethyl)-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C7H8N4S/c1-2-7(12-3-1)4-10-11-5-8-9-6-11/h1-3,5-6,10H,4H2 |
InChI Key |
WWXCIWIBSPJJHN-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)CNN2C=NN=C2 |
Canonical SMILES |
C1=CSC(=C1)CNN2C=NN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(2-thienylmethyl)amine](/img/structure/B275547.png)
![{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(tetrahydrofuran-2-ylmethyl)amine](/img/structure/B275548.png)
![(1-phenylethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine](/img/structure/B275550.png)
![tert-butyl{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine](/img/structure/B275552.png)

![N-[4-(benzyloxy)-3-chlorobenzyl]-2-(morpholin-4-yl)ethanamine](/img/structure/B275556.png)


![N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-2-methyl-2H-tetrazol-5-amine](/img/structure/B275559.png)
![N-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}-2-methyl-2H-tetrazol-5-amine](/img/structure/B275560.png)
![N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cycloheptanamine](/img/structure/B275563.png)
![2-(4-{[(4-Fluorobenzyl)amino]methyl}-2-methoxyphenoxy)ethanol](/img/structure/B275566.png)
![3-[5-({[2-(1H-indol-3-yl)ethyl]amino}methyl)-2-furyl]benzoic acid](/img/structure/B275569.png)
![3-(5-{[(2-Hydroxy-2-phenylethyl)amino]methyl}furan-2-yl)benzoic acid](/img/structure/B275570.png)